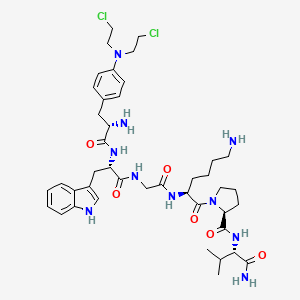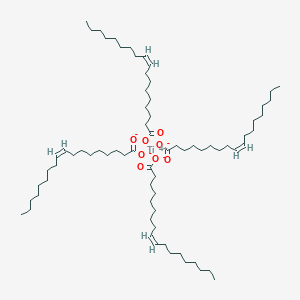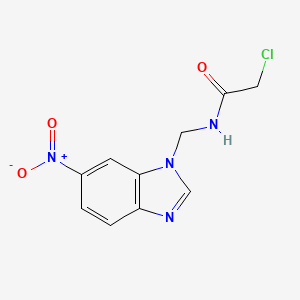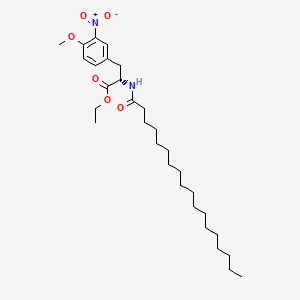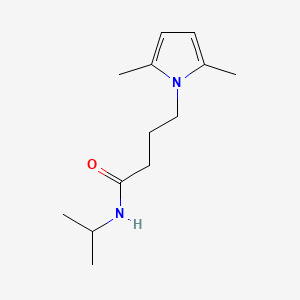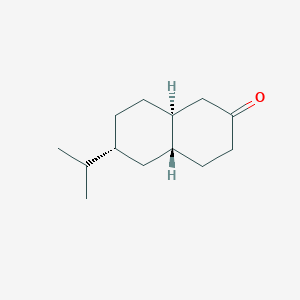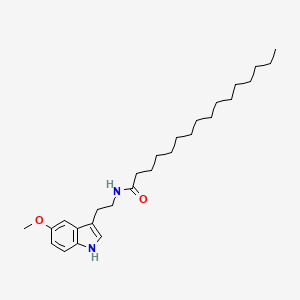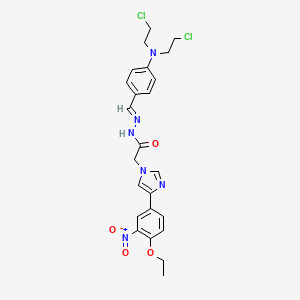
1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, an acetic acid group, and a hydrazide linkage. The presence of ethoxy, nitro, and bis(2-chloroethyl)amino groups further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Acetic Acid Group: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Attachment of the Ethoxy and Nitro Groups: The ethoxy and nitro groups can be introduced through nitration and etherification reactions, respectively.
Formation of the Hydrazide Linkage: The hydrazide linkage can be formed by reacting the intermediate compound with hydrazine hydrate.
Introduction of the Bis(2-chloroethyl)amino Group: The final step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The bis(2-chloroethyl)amino group can undergo hydrolysis to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and other cellular processes.
類似化合物との比較
1H-Imidazole-1-acetic acid derivatives: Compounds with similar imidazole and acetic acid groups.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.
Bis(2-chloroethyl)amino derivatives: Compounds with similar bis(2-chloroethyl)amino groups.
Uniqueness: 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
93637-67-3 |
|---|---|
分子式 |
C24H26Cl2N6O4 |
分子量 |
533.4 g/mol |
IUPAC名 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-ethoxy-3-nitrophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H26Cl2N6O4/c1-2-36-23-8-5-19(13-22(23)32(34)35)21-15-30(17-27-21)16-24(33)29-28-14-18-3-6-20(7-4-18)31(11-9-25)12-10-26/h3-8,13-15,17H,2,9-12,16H2,1H3,(H,29,33)/b28-14+ |
InChIキー |
HTCUOPCMPYJKTD-CCVNUDIWSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



